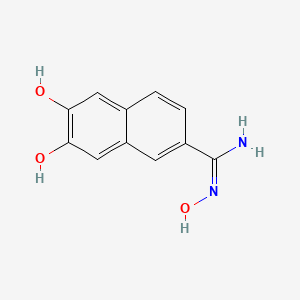
2-Naphthalenecarboximidamide,N,6,7-trihydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboximidamide,N,6,7-trihydroxy- is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.2087 g/mol This compound is characterized by the presence of a naphthalene ring substituted with carboximidamide and hydroxyl groups at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboximidamide,N,6,7-trihydroxy- typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the carboximidamide and hydroxyl groups. One common method involves the nitration of naphthalene to form nitronaphthalene, followed by reduction to form aminonaphthalene. The aminonaphthalene is then reacted with formic acid and formaldehyde to introduce the carboximidamide group. Finally, hydroxylation is achieved using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of 2-Naphthalenecarboximidamide,N,6,7-trihydroxy- may involve similar synthetic routes but on a larger scale. The process typically includes steps such as nitration, reduction, formylation, and hydroxylation, with careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboximidamide,N,6,7-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboximidamide group can be reduced to form amines or other reduced products.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers, esters, or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Ethers, esters, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboximidamide,N,6,7-trihydroxy- has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboximidamide,N,6,7-trihydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the carboximidamide group can interact with enzymes or receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboximidamide,N,6,7-dihydroxy-: Similar structure but with one less hydroxyl group.
2-Naphthalenecarboximidamide,N,6,7,8-trihydroxy-: Similar structure but with an additional hydroxyl group at the 8-position.
Uniqueness
2-Naphthalenecarboximidamide,N,6,7-trihydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups at the 6, 7, and 8 positions, along with the carboximidamide group, allows for unique interactions and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
N',6,7-trihydroxynaphthalene-2-carboximidamide |
InChI |
InChI=1S/C11H10N2O3/c12-11(13-16)7-2-1-6-4-9(14)10(15)5-8(6)3-7/h1-5,14-16H,(H2,12,13) |
Clave InChI |
FEBNSQJKMXTLJU-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC2=CC(=C(C=C21)O)O)/C(=N\O)/N |
SMILES canónico |
C1=CC(=CC2=CC(=C(C=C21)O)O)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



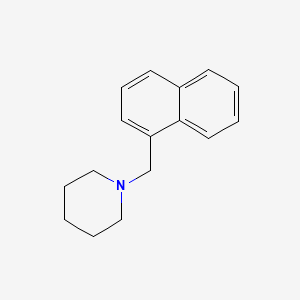

![Benzenamine,4,4'-[(2-methyl-1H-indol-3-yl)methylene]bis[N,N-dimethyl-](/img/structure/B13779076.png)
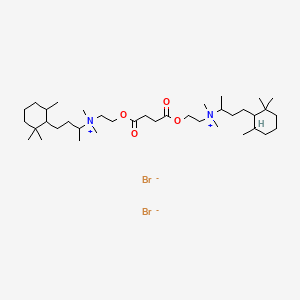
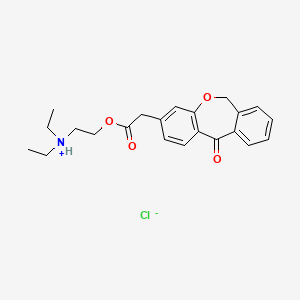

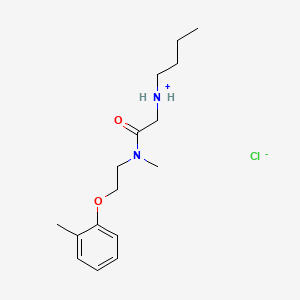

![6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]-](/img/structure/B13779119.png)
![(2R)-2-[acetyl(thiophen-2-yl)amino]propanoic acid](/img/structure/B13779123.png)
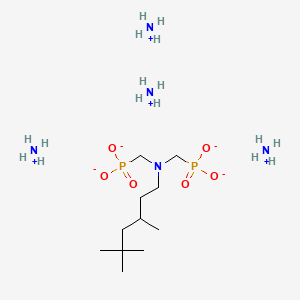
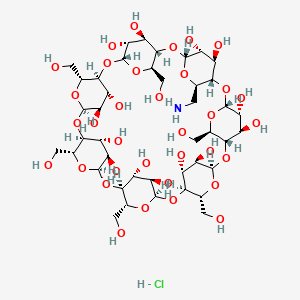
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)
